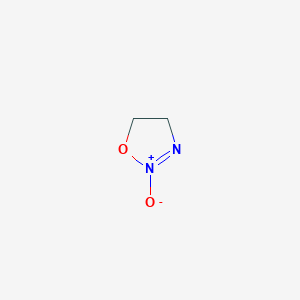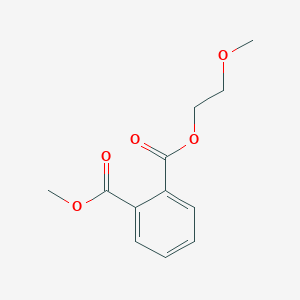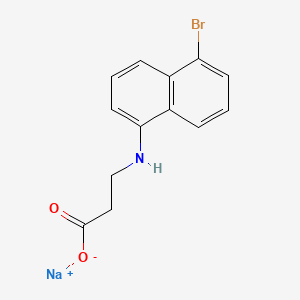![molecular formula C25H17N B14680985 3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene CAS No. 36762-20-6](/img/structure/B14680985.png)
3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-azaheptacyclo[166115,902,1604,14021,25012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene is a complex polycyclic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene involves multiple steps, including cyclization and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the desired application .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene include other polycyclic compounds with nitrogen atoms, such as:
Paspalicine: A related compound with a similar polycyclic structure.
Paspalitrem A: Another polycyclic compound with distinct biological activity
Propiedades
Número CAS |
36762-20-6 |
|---|---|
Fórmula molecular |
C25H17N |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene |
InChI |
InChI=1S/C25H17N/c1-3-14-7-9-16-11-18-13-19-12-17-10-8-15-4-2-6-21(23(15)17)25(19)26-24(18)20(5-1)22(14)16/h1-6,11-13H,7-10H2 |
Clave InChI |
WIGPDDAYOJIUGB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=CC4=C(C5=CC=CC6=C5C(=C4)CC6)N=C3C7=CC=CC1=C27 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
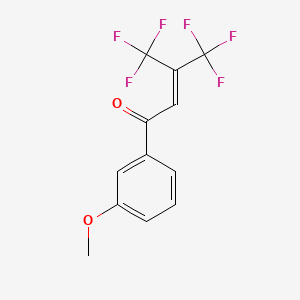
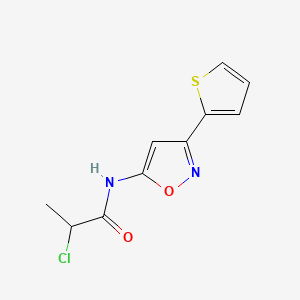
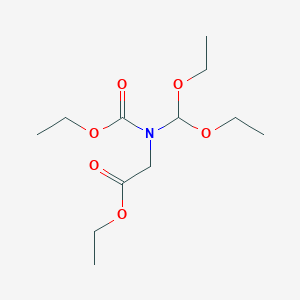
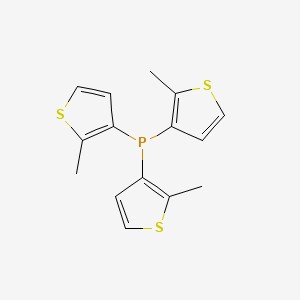
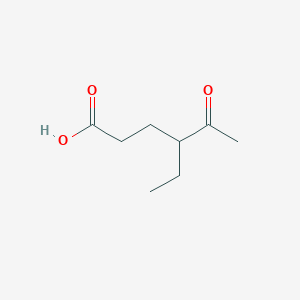

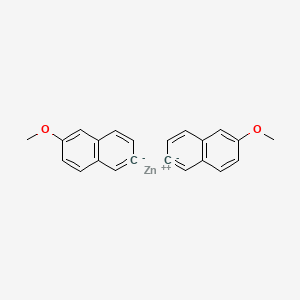
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
